5-Bromo-1,2-benzisoxazole
Overview
Description
5-Bromo-1,2-benzisoxazole is an aromatic organic compound with a molecular formula of C7H4BrNO . It contains a benzene-fused isoxazole ring structure .
Molecular Structure Analysis
The molecular weight of this compound is 198.02 . It contains a benzene-fused isoxazole ring structure .
Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular formula is C7H4BrNO, and it has a molecular weight of 198.02 .
Scientific Research Applications
Anticonvulsant Activity
5-Bromo-1,2-benzisoxazole derivatives have been explored for their potential in treating convulsions. For instance, certain derivatives synthesized from 3-(bromomethyl)-1,2-benzisoxazole showed marked anticonvulsant activity in mice. The introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase activity and neurotoxicity, while sulfamoyl group substitution led to decreased activity (Uno, Kurokawa, Masuda, & Nishimura, 1979).
Potential Against Trichomonas Vaginalis
N-aminomethylation of 5-NO2-BIO, a derivative of this compound, demonstrated activity against Trichomonas vaginalis. This finding indicates the potential application of these compounds in addressing parasitic infections (Sławik & Bień, 1992).
Antimicrobial Applications
5-Bromo derivatives of benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and found to have significant antibacterial and antifungal activity. The process involved the reaction of benzisoxazolyl-3-acetic acid with various agents, leading to the formation of these 5-bromo derivatives, which displayed promising antimicrobial properties (Lamani, Shetty, Kamble, & Khazi, 2009).
Xanthine Oxidase Inhibitors and Antioxidants
A study on the synthesis of novel 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)barbiturates revealed their potential as xanthine oxidase inhibitors and antioxidants. One of the synthesized benzisoxazoles showed moderate xanthine oxidase inhibitory effects, highlighting its possible application in treating disorders related to oxidative stress (Serrano et al., 2017).
Antipsychotic Potential
3-Substituted-1,2-benzisoxazole derivatives have emerged as potential antipsychotic compounds. For instance, 1,2-benzisoxazole-3-methanesulfonamide, also known as Zonisamide, is an efficient antiseizure agent. The challenge remains in the cost-effective synthesis of these compounds for medical use (Arava et al., 2011).
Anti-Tubercular Activity
5-(Nitro/bromo)-styryl-2-benzimidazoles, which can be synthesized using derivatives of this compound, showed promising anti-tubercular activity against Mycobacterium tuberculosis. These compounds also demonstrated effectiveness against a range of bacterial and fungal strains (Shingalapur, Hosamani, & Keri, 2009).
Herbicidal Activities
The herbicidal potential of 1,2-benzisoxazole-3-acetamides, which can be derived from this compound, was investigated, revealing that certain derivatives exhibited effective herbicidal properties in paddy fields (Sato, Honma, & Sugai, 1985).
Safety and Hazards
When handling 5-Bromo-1,2-benzisoxazole, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Given the significance of isoxazole in the field of drug discovery, it’s imperative to develop new eco-friendly synthetic strategies . The increasing series of developments leading to benzisoxazole-containing highly active molecules supports the hope that these scaffolds will become more promising drug candidates .
Mechanism of Action
Target of Action
5-Bromo-1,2-benzisoxazole, like other benzisoxazole derivatives, has been found to exhibit a wide spectrum of pharmacological activities .
Mode of Action
Benzisoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . The presence of electron-withdrawing groups in benzisoxazole compounds has been associated with improved antimicrobial activity .
Biochemical Pathways
Benzisoxazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It has been suggested that the presence of fluorine functionalization in benzisoxazole derivatives can significantly affect drug capacity, clearance, distribution, and metabolism .
Result of Action
Certain benzisoxazole derivatives have been found to exhibit significant antimicrobial and anticancer activities . For instance, some benzisoxazole compounds have shown high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole, and others have demonstrated potent anticancer activity compared to 5-fluorouracil .
Action Environment
It is known that the synthesis of benzisoxazole derivatives can be influenced by various factors, including the choice of catalyst and reaction conditions .
Biochemical Analysis
Biochemical Properties
5-Bromo-1,2-benzisoxazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with proteins. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities . The compound interacts with enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in metabolic pathways . These interactions often result in the inhibition of enzyme activity, leading to the disruption of essential biochemical processes in pathogenic organisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, it has been observed to inhibit cell proliferation and induce apoptosis . The compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with chorismate pyruvate-lyase results in the inhibition of this enzyme, disrupting the synthesis of essential metabolites . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound affects metabolic flux by inhibiting key enzymes, such as chorismate pyruvate-lyase, leading to altered levels of metabolites . These interactions can disrupt normal cellular functions and contribute to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, thereby modulating cellular processes and functions.
Properties
IUPAC Name |
5-bromo-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKLUNARLSYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475613 | |
Record name | 5-Bromo-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-65-1 | |
Record name | 5-Bromo-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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